Paliclavine

Description

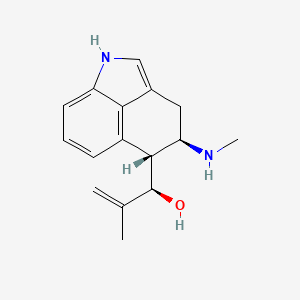

Structure

3D Structure

Propriétés

Numéro CAS |

52052-66-1 |

|---|---|

Formule moléculaire |

C16H20N2O |

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

(1R)-2-methyl-1-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C16H20N2O/c1-9(2)16(19)15-11-5-4-6-12-14(11)10(8-18-12)7-13(15)17-3/h4-6,8,13,15-19H,1,7H2,2-3H3/t13-,15-,16+/m1/s1 |

Clé InChI |

RYJKMWDFKMAASW-BMFZPTHFSA-N |

SMILES |

CC(=C)C(C1C(CC2=CNC3=CC=CC1=C23)NC)O |

SMILES isomérique |

CC(=C)[C@@H]([C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)O |

SMILES canonique |

CC(=C)C(C1C(CC2=CNC3=CC=CC1=C23)NC)O |

Autres numéros CAS |

52052-66-1 |

Synonymes |

paliclavine |

Origine du produit |

United States |

Research into Ecological and Biogeographical Distribution of Paliclavine Producers

Ecological Distribution

Claviceps paspali has been identified as a producer of this compound researchgate.netnih.gov. The ecological role of Claviceps species involves infecting florets, leading to the development of spore-bearing fungal masses (sphacelia) instead of normal seeds nih.gov. These infected florets often exude a sticky honeydew rich in sugars and conidia nih.gov.

Biogeographical Distribution

While this compound has been specifically noted in Japanese Claviceps species icrisat.org, the broader biogeographical patterns of Claviceps species are being investigated through phylogenetic analyses. For example, studies on Japanese Claviceps species involve collecting fresh specimens from their respective type localities to conduct multilocus phylogenetic analyses, aiming to resolve their taxonomy and understand their distribution nih.govstudiesinmycology.org. Historically, a significant portion of research concerning ergots, the disease caused by Claviceps, has been concentrated in Europe nih.gov. The type species, Claviceps purpurea, is known to produce sclerotia in the florets of various agricultural crops and forage grasses, including wheat and rye nih.gov.

Biosynthesis of Paliclavine and Metabolic Engineering Investigations

Elucidation of Precursor Pathways (e.g., L-Tryptophan and Dimethylallyl Pyrophosphate)

The initial steps in the biosynthesis of ergot alkaloids, including paliclavine, involve the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP). mims.com L-tryptophan provides the indole (B1671886) moiety, a characteristic structural feature of ergot alkaloids. mims.com DMAPP, an isoprenoid precursor, contributes the prenyl group. mims.com DMAPP itself is synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, both of which are fundamental routes for isoprenoid biosynthesis in various organisms. guidetopharmacology.orgwikipedia.orgwikipedia.org

Identification and Functional Characterization of Biosynthetic Enzymes

The first committed step in ergot alkaloid biosynthesis, the prenylation of L-tryptophan by DMAPP, is catalyzed by an enzyme known as tryptophan dimethylallyltransferase. mims.com This enzyme is a type of prenyltransferase (PT), which are key enzymes in the biosynthesis of indole diterpenoids, a broader class of natural products that includes some ergot alkaloids. uni.luncats.io Beyond this initial prenylation, the pathway to ergot alkaloids involves further modifications mediated by various enzyme classes. These include methyltransferase and oxygenase enzymes. mims.com Other critical enzymes identified in related indole diterpenoid biosynthetic pathways are flavin-dependent monooxygenases (FMO) and terpene cyclases (TC). uni.lu Cytochrome P450 monooxygenases (CYPs) also represent a large family of enzymes widely involved in the synthesis and modification of diverse compounds, including those in indole diterpenoid pathways. uni.lu For instance, in the biosynthesis of ergocryptine (another ergot alkaloid), a cytochrome P-450 monooxygenase catalyzes the oxidation of agroclavine (B1664434) to elymoclavine, which is then further oxidized by another P450 monooxygenase to paspalic acid. wikipedia.org

Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Analysis)

The genes encoding the enzymes responsible for the biosynthesis of specialized metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). wikipedia.orgwikipedia.org These BGCs are physically clustered groups of genes within the genome that collectively encode the enzymatic machinery necessary for constructing specific chemical compounds. wikipedia.org Fungal species, such as those in the genus Claviceps (e.g., Claviceps paspali), which are known producers of this compound, contain such ergot alkaloid biosynthesis gene clusters. wikipedia.orgwikipedia.org Tools like antiSMASH are widely utilized for the rapid genome-wide identification, annotation, and analysis of these BGCs in both bacterial and fungal genomes, facilitating the discovery of potential natural product pathways. guidetopharmacology.orgwikipedia.orgnih.gov The identification of the first gene cluster for paxilline (B40905) biosynthesis in Penicillium through plasmid insertion mutation and chromosome walking exemplifies the approach used to uncover the genetic basis of such compounds. uni.lu

Biotechnological Approaches for Biosynthetic Production and Diversification

Biotechnological strategies, particularly metabolic engineering and heterologous expression, offer powerful avenues for enhancing the production of this compound and for generating novel analogues.

Heterologous expression involves transferring and expressing biosynthetic gene clusters from their native host into a different, often more amenable, host organism. nih.govmcw.edu This approach can significantly improve the production of known natural products and aid in the discovery of novel ones. ncats.iomcw.edu Model organisms such as Escherichia coli and yeasts are frequently used for heterologous protein production due to their rapid growth, ease of genetic manipulation, and high productivity. wikipedia.orgnih.goviiab.me For instance, Streptomyces albus and Streptomyces coelicolor are recognized as versatile hosts for the heterologous expression of diverse BGCs, including those for terpenes. mcw.edunih.gov In the context of fungal natural products, Aspergillus oryzae has been successfully employed for the heterologous expression of complete biosynthetic pathways. ncats.io This strategy allows researchers to overcome challenges associated with slow growth or difficult cultivation of native producers, and to activate silent or weakly expressed BGCs, thereby increasing the yield of target compounds. epa.gov

Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of a desired substance. uni.lu This involves a systematic alteration of a cell's metabolism to redirect metabolic flux towards the target compound. uni.lu Common strategies include:

Overexpressing the gene encoding the rate-limiting enzyme of the biosynthetic pathway to accelerate the slowest step. uni.lu

Blocking competing metabolic pathways to prevent precursors from being diverted into undesired side products. uni.lu

Heterologous gene expression as mentioned above, to introduce or optimize entire pathways in a suitable host. uni.lu

Enzyme engineering to modify the activity or specificity of individual enzymes within the pathway. uni.lu

A direct example in the Claviceps genus is the metabolic engineering of Claviceps paspali to improve ergometrine production. By knocking out the easO and easP genes, which are part of the ergot alkaloid synthesis (EAS) gene cluster, researchers successfully diverted metabolic flux away from lysergic acid α-hydroxyethylamide (LAH) and lysergic acid amide (LAA) and significantly increased ergometrine titers. This demonstrates the potential of metabolic engineering to optimize the production of specific ergot alkaloids, including this compound, and to potentially guide the biosynthesis towards novel analogues by introducing or modifying specific enzymatic steps.

Chemical Synthesis and Structural Modification of Paliclavine

Total Synthesis Approaches to Paliclavine and its Stereoisomers

The total synthesis of this compound has been a notable achievement in organic chemistry, with early reports describing the synthesis of both racemic and optically active forms. The first total synthesis of the ergot alkaloid this compound, alongside the formal total synthesis of paspaclavine in optically active form, was detailed in 1981 by Kozikowski and Chen. wikipedia.orgwikipedia.org Further work in 1981 also reported the total synthesis of racemic and optically active this compound and its stereoisomer, 5-epi-paliclavine. wikipedia.orgnih.govuni.lutcmsp-e.comwikipedia.orgnih.govt3db.ca Subsequently, a total synthesis specifically for (+)-paliclavine was published in 1984. nih.govuni.luchem960.comnih.govcdutcm.edu.cnnih.gov

A pivotal methodology in the synthesis of this compound and other ergot alkaloids is the intramolecular nitrile oxide cycloaddition (INOC). wikipedia.orguni.lutcmsp-e.comwikipedia.orgt3db.cauni.luchem960.comcdutcm.edu.cnnih.govuni.luvrachi.namewikipedia.org This reaction involves the intramolecular cycloaddition of a nitrile oxide to an adjacent olefinic appendage. nih.gov In the context of this compound synthesis, this process yields diastereoisomeric cycloadducts. nih.gov A subsequent crucial step involves the reductive cleavage of the nitrogen-oxygen bond within the tricyclic cycloadduct. nih.govuni.lu The INOC route to ergot alkaloids, including this compound, specifically leverages the conversion of an isoxazoline (B3343090) intermediate to a γ-amino alcohol. uni.luchem960.comcdutcm.edu.cnvrachi.name

Further synthetic routes to this compound, as well as related compounds such as isochanoclavine I and costaclavine, proceed via a common isoxazolidine (B1194047) intermediate. metabolomicsworkbench.orgchem960.com This involves a transient nitrone that undergoes a kinetically controlled, regio- and stereoselective intramolecular cycloaddition to a 1,2-disubstituted olefinic bond. metabolomicsworkbench.orgchem960.com One particular synthetic approach to this compound involved a 4-alkenyl-3-nitroethylindole derivative, which, when treated with phenyl isocyanate-triethylamine, resulted in the formation of a 1:1 diastereomeric mixture of isoxazolines. wikipedia.org

Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound, given its multiple chiral centers. The total synthesis of this compound and its stereoisomer, 5-epi-paliclavine, has been accomplished in both racemic and optically active forms, highlighting the efforts to control stereochemistry. wikipedia.orgnih.govuni.lutcmsp-e.comwikipedia.orgnih.govt3db.ca Asymmetric synthesis has been explored as a pathway to construct tricyclic nitro ergoline (B1233604) synthons, which are key intermediates. nih.gov

In the intramolecular cycloaddition of a nitrile oxide to an olefinic appendage containing an allylic asymmetric center, two diastereoisomeric cycloadducts are produced. nih.gov Subsequent chemical transformations, such as N-methylation and reduction, followed by reductive cleavage, can lead to this compound in an optically pure form. nih.gov Studies on stereoselective intramolecular nitrone cycloadditions, promoted by an allylic stereocenter, have investigated the impact of substituents and the characteristics of the double bond on the stereochemical outcome. wikipedia.org The efficiency of preparing racemic and optically pure fused tricyclic β-lactams through intramolecular nitrile oxide-alkene cycloaddition is enhanced when the nitrile oxide moiety is spatially separated by a methylenic group. wikipedia.org

Semisynthetic Derivatization of this compound Core Structures

Semisynthetic derivatization is a common strategy in the field of ergot alkaloids, allowing for structural modifications of naturally occurring compounds to explore new properties or improve existing ones. mitoproteome.orgnih.govwikipedia.orgwikidata.org this compound possesses a secondary hydroxyl group, a feature that influences its chromatographic elution and indicates its susceptibility to derivatization. Derivatization techniques are often employed to enhance detectability or improve separation in analytical methods, typically involving reactions with hydroxyl (-OH) or amine (-NH) groups present in the molecule. While this compound itself has been investigated as a precursor for other ergot alkaloids like paspalic acid, agroclavine (B1664434), and elymoclavine, it was found not to be directly incorporated into their biosynthesis, suggesting its distinct role in the alkaloid family. wikidata.org The broader application of nitrile oxide synthesis in producing semisynthetic penicillin derivatives containing an isoxazole (B147169) nucleus illustrates the utility of similar chemical motifs in semisynthesis. uni.lu Furthermore, the preparation of novel semisynthetic peptide alkaloids, such as DCN 203–922, by incorporating unnatural amino acids, exemplifies how derivatization can yield compounds with altered biological affinities, such as to monoamine binding sites. wikipedia.org

Design and Synthesis of Novel this compound Analogues and Related Heterocycles

The design and synthesis of novel analogues of this compound and related heterocycles are driven by the potential to discover compounds with improved biological properties or to understand the fundamental chemical space around these complex natural products. The synthesis of novel tetracyclic isoxazoles through intramolecular nitrile oxide cycloaddition highlights the ongoing exploration of new structural motifs. cdutcm.edu.cn In a broader context, the design of new therapeutic heterocycles is a significant area of chemical research. Nitrogen heterocycles, in particular, are crucial in drug design and the development of new materials, with lead identification and derivatization leading to a wide array of applications. The continuous development of efficient synthetic methods for new heterocycles remains a prominent focus in organic chemistry. Strategies involving ring expansion have enabled the efficient and scalable synthesis of diverse N-heterocycles. While specific examples of novel this compound analogues with detailed properties are not extensively detailed in the provided literature, the general principle of synthesizing derivatives of ergot alkaloids to enhance biological properties is well-established. wikipedia.org The fact that this compound, isochanoclavine I, and costaclavine can be synthesized from a common isoxazolidine intermediate underscores the potential for developing a library of related structures from shared synthetic pathways. metabolomicsworkbench.orgchem960.com

Structure-Activity Relationship (SAR) Studies through Synthetic Modifications in in vitro Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, allowing researchers to understand how structural changes in a compound affect its biological activity. These studies are typically conducted through systematic synthetic modifications followed by evaluation in in vitro biological models. wikipedia.org While the provided search results mention the importance of designing robust SAR studies and the use of in vitro models in relation to this compound, detailed specific SAR data for this compound itself is not extensively provided.

However, the general principles of SAR studies are highly relevant. For instance, in studies of coumarin (B35378) derivatives, SAR analysis revealed that O-substitution and the presence of short aliphatic chains or electron-withdrawing groups were crucial for antifungal activity in in vitro models. Similarly, a divergent SAR study demonstrated how synthetic modifications of a 5-HT2c inhibitor could lead to an optimized antimalarial scaffold, illustrating the power of SAR in guiding the design of compounds with specific in vitro activities. The field of natural products research actively utilizes SAR studies, often incorporating computer modeling, in vitro, and in vivo testing of synthetically modified compounds to identify new lead compounds and understand their mechanisms of action. This highlights the general approach that would be applied to this compound and its analogues to elucidate their biological profiles.

Molecular and Cellular Mechanistic Studies of Paliclavine and Its Analogues

Investigation of Molecular Targets and Binding Interactions

Understanding the specific molecular targets and binding interactions of a compound is fundamental to elucidating its mechanism of action. This typically involves assessing the compound's affinity for various receptors and its effects on enzyme activity.

Elucidation of Intracellular Signaling Pathway Modulation in Cell-Based Assays

Intracellular signaling pathways involve complex networks of molecular interactions that transmit signals within a cell, regulating various cellular responses such as proliferation, differentiation, and apoptosis. promega.comthermofisher.com Cell-based assays are utilized to study how compounds modulate these pathways, providing insights into their cellular effects. sigmaaldrich.combmglabtech.com However, specific research elucidating the modulation of intracellular signaling pathways by Paliclavine in cell-based assays was not identified in the conducted search.

Cellular Effects and Phenotypic Responses in Model Systems (e.g., Cell Lines, Organoids)

Cellular effects and phenotypic responses describe the observable changes that a compound induces in living cells or more complex model systems like organoids. These studies are critical for understanding the biological consequences of a compound's molecular interactions. plos.orgmdpi.comoncotarget.comfrontiersin.orgnih.gov While cell lines and organoids serve as valuable preclinical models for studying drug responses and cellular heterogeneity, specific detailed research findings on the cellular effects or phenotypic responses of this compound in such model systems were not found in the available literature.

Advanced Methodologies in Mechanistic Deconvolution

Advanced methodologies, particularly omics technologies, offer high-resolution insights into cellular heterogeneity and dynamics, enabling comprehensive analysis of molecular profiles at the individual cell level. iotasciences.comnih.govnih.govisscr.org

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are instrumental in deciphering the intricate molecular interactions that govern the biosynthesis of complex natural products like ergot alkaloids. These methods provide detailed insights into enzyme structure, substrate binding, and catalytic mechanisms.

One prominent example is the study of Chanoclavine synthase (EasC) , a key enzyme in the biosynthesis of chanoclavine-I, an analogue structurally related to this compound. Cryo-electron microscopy (Cryo-EM) has been employed to elucidate the structure of EasC, revealing its nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-binding pocket and a heme pocket, alongside a unique homodimeric architecture. This structural analysis demonstrated that the substrate, prechanoclavine, binds unexpectedly in the NADPH-binding pocket, and that EasC utilizes superoxide (B77818) for substrate transformation. metabolomicsworkbench.org

Furthermore, molecular docking and site-directed mutagenesis have been applied to investigate the catalytic mechanism of enzymes such as EasDaf . EasDaf is involved in the conversion of chanoclavine-I to chanoclavine-I acid. These studies identified critical amino acid residues, specifically Y166 and S153, within the active site. Their roles were confirmed to be crucial for hydride transfer and proton transfer, respectively, thereby influencing the acidity of the reaction. researchgate.netresearchgate.netresearchgate.net

Other biophysical methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , are routinely used for the characterization of enzymes and the identification of reaction products in ergot alkaloid biosynthesis. For instance, FgaMT, a 4-dimethylallyltryptophan N-methyltransferase involved in ergot alkaloid biosynthesis, was characterized biochemically using NMR and mass spectrometry to confirm the formation of 4-dimethylallyl-L-abrine. researchgate.net

The application of these techniques provides a comprehensive understanding of the molecular basis of enzyme catalysis and substrate specificity within the biosynthetic pathways.

Table 1: Biophysical Techniques Applied in Ergot Alkaloid Biosynthesis Studies

| Technique | Enzyme/Molecule Studied | Information Provided | Key Findings | Citation |

| Cryo-EM | Chanoclavine synthase (EasC) | Enzyme structure, binding pockets, architecture | Substrate prechanoclavine binds in NADPH pocket; EasC uses superoxide for transformation. | metabolomicsworkbench.org |

| Molecular Docking & Site-Directed Mutagenesis | EasDaf | Catalytic mechanism, active site residues | Identified Y166 and S153 as crucial for hydride and proton transfer in chanoclavine-I to chanoclavine-I acid conversion. | researchgate.netresearchgate.netresearchgate.net |

| NMR & Mass Spectrometry | FgaMT, reaction products | Product identification, enzyme characterization | Confirmed formation of 4-dimethylallyl-L-abrine by FgaMT. | researchgate.net |

In vitro Reconstitution of Regulated Biological Processes

In vitro reconstitution is a powerful approach to confirm and refine molecular models of biological processes by assembling purified components in a controlled environment, free from the complexities of living cells. This strategy has been extensively applied to elucidate and characterize the biosynthetic pathways of ergot alkaloids, including those involving this compound and its analogues.

The biosynthesis of chanoclavine-I , a common intermediate in ergot alkaloid production, has been successfully reconstituted in heterologous hosts such as yeast (Saccharomyces cerevisiae) and Aspergillus nidulans. wikipedia.orgescholarship.orgnih.govmit.edursc.orgdntb.gov.ua These reconstitution efforts demonstrated that the enzymes EasE (a flavin-adenine dinucleotide-binding oxidase) and EasC (a catalase-like heme-containing protein) are both necessary and sufficient for the de novo production of chanoclavine-I from its precursors. escholarship.orgrsc.org This provides crucial biochemical evidence for their roles in the cyclization of the ergoline (B1233604) ring.

Further complexity in ergot alkaloid biosynthesis has been explored through the in vitro reconstitution of the pathway leading to cycloclavine (B1261603) . This eight-enzyme pathway, which results in a complex ergot alkaloid featuring an unusual cyclopropyl (B3062369) moiety, was successfully reconstituted in Saccharomyces cerevisiae. This achievement not only yielded high production levels of cycloclavine but also enabled the identification of EasH as the specific enzyme responsible for diverting the pathway from the biosynthesis of festuclavine (B1196704) or agroclavine (B1664434) towards cycloclavine. nih.gov

These in vitro reconstitution studies are vital for:

Pathway Elucidation : Confirming the sequence of enzymatic steps and the roles of individual enzymes in a complex biosynthetic route. nih.govresearchgate.net

Enzyme Characterization : Allowing for detailed analysis of enzyme function, substrate specificity, and catalytic mechanisms in a controlled setting. nih.govresearchgate.net

Synthetic Biology Applications : Providing platforms for the heterologous production of natural products and their derivatives, which can be challenging to obtain from their native sources. nih.govrsc.org

Table 2: In vitro Reconstitution Efforts in Ergot Alkaloid Biosynthesis

| Biosynthetic Product Reconstituted | Key Enzymes Involved | Host System | Outcome/Significance | Citation |

| Chanoclavine-I | EasC, EasE | Saccharomyces cerevisiae, Aspergillus nidulans | Confirmed necessity and sufficiency of EasC and EasE for chanoclavine-I production. | escholarship.orgnih.govmit.edursc.org |

| Cycloclavine | EasA, EasG, EasH (part of 8-enzyme pathway) | Saccharomyces cerevisiae | Elucidated the complete pathway; identified EasH as key for cyclopropyl group formation. | nih.gov |

Advanced Analytical Methodologies for Paliclavine Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of paliclavine, confirming its identity, and understanding its three-dimensional arrangement. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton and the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the methyl groups, and the various methine and methylene (B1212753) groups within the tetracyclic ergoline (B1233604) structure.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their types (e.g., methyl, methylene, aromatic, carbonyl). uoi.gr The spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment, providing direct insight into the carbon framework of the molecule. uoi.grnih.gov

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together adjacent proton fragments. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond information. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different structural fragments and assigning quaternary carbons (carbons with no attached protons). sdsu.eduscribd.com

While specific, fully assigned experimental NMR data for this compound is not widely available in publicly accessible literature, the expected chemical shifts can be predicted based on the known structure and data from similar ergot alkaloids.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data Expectations for this compound

| Atom Position (Illustrative) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |

| Indole N-H | Broad singlet, > 8.0 | - | HMBC to C-2, C-7a |

| Aromatic C-H | 6.5 - 7.5 | 100 - 140 | COSY with other aromatic protons; HSQC to attached carbon |

| Allylic C-H | 4.5 - 6.0 | 115 - 140 | COSY to vinyl and adjacent protons; HSQC to attached carbon |

| CH-O | 3.5 - 4.5 | 60 - 80 | COSY to adjacent protons; HSQC to attached carbon |

| Aliphatic CH/CH₂ | 1.5 - 3.5 | 20 - 60 | COSY to neighboring protons; HSQC to attached carbons |

| Methyl (CH₃) | 0.8 - 2.0 | 10 - 25 | COSY to adjacent protons (if any); HMBC to neighboring carbons |

Note: This table is illustrative and intended to show the type of data obtained from NMR experiments. Specific, experimentally verified values for this compound require dedicated analysis.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.netnih.govosti.gov

For this compound (C₁₆H₁₈N₂O), HR-ESI-MS would be used to confirm its molecular formula. The instrument measures the mass with high precision, and the resulting data can be used to calculate a single, unambiguous elemental formula. nih.govosti.gov This technique is critical in confirming the identity of the isolated or synthesized compound.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₈N₂O |

| Theoretical Exact Mass (Monoisotopic) | 254.1419 g/mol |

| Observed Ion (e.g., [M+H]⁺) | 255.1492 |

Note: The observed ion value is the theoretical exact mass plus the mass of a proton. Experimental values from HR-MS are typically within a few parts per million (ppm) of the theoretical value.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iqlibretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. mrclab.comkhanacademy.org This technique is particularly useful for detecting chromophores, which are typically conjugated systems. The indole nucleus in this compound constitutes a distinct chromophore that absorbs UV light at specific wavelengths. khanacademy.org

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Functional Group / Chromophore | Expected Absorption Range |

| IR Spectroscopy | N-H Stretch (Indole) | ~3400-3300 cm⁻¹ |

| C-H Stretch (Aromatic/Alkene) | ~3100-3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~3000-2850 cm⁻¹ | |

| C=C Stretch (Aromatic/Alkene) | ~1650-1450 cm⁻¹ | |

| C-O Stretch (Alcohol) | ~1260-1000 cm⁻¹ | |

| UV-Vis Spectroscopy | Indole Chromophore | λₘₐₓ ≈ 225 nm, 282 nm, 291 nm |

Note: The UV-Vis absorption maxima (λₘₐₓ) are based on typical values for the indole ergoline skeleton.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. sdsu.eduresearchgate.neted.ac.uknih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, providing an unambiguous structural determination. researchgate.neted.ac.ukthieme-connect.de

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is the gold standard for assigning the absolute configuration (the R/S designation at each chiral center). researchgate.netnih.gov A key parameter in this determination is the Flack parameter, which should be close to zero for the correct absolute structure assignment. ed.ac.uknih.gov While this technique is paramount for absolute structural proof, obtaining a single crystal of sufficient quality for diffraction can be a significant challenge.

Table 4: Illustrative X-ray Crystallography Data Parameters

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., orthorhombic, monoclinic). |

| Space Group | The symmetry group of the crystal. For a chiral molecule, this must be a non-centrosymmetric space group. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value near 0 indicates the correct configuration. |

Note: This table lists the type of data generated from an X-ray diffraction experiment. Specific data for this compound is not available in the surveyed literature.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration in various samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of ergot alkaloids. nih.gov It is used to separate components in a mixture with high resolution, allowing for both the assessment of purity and the quantification of the target compound. chromatographyonline.comnih.govnih.gov

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be accomplished using several types of detectors:

UV-Vis or Diode-Array Detector (DAD): These detectors are commonly used as the indole ring of this compound absorbs UV light. A DAD can record the entire UV spectrum for a peak, which aids in peak identification and purity assessment.

Fluorescence Detector (FLD): Many ergot alkaloids are naturally fluorescent, and an FLD can provide higher sensitivity and selectivity than a UV detector.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and is the standard for complex sample analysis, confirming the identity of the peak by its mass-to-charge ratio. researchgate.net

For quantitative analysis, the HPLC method must be validated to ensure it is accurate, precise, linear, and robust for its intended purpose.

Table 5: Typical Parameters for a Validated HPLC Method for Quantification

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery typically between 98-102% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) < 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |

Note: This table outlines standard validation parameters for an HPLC method. The specific values would need to be determined experimentally for a method developed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org However, its direct application for the analysis of this compound, an ergoline alkaloid, is limited by the compound's low volatility and thermal instability. GC-based procedures necessitate that analytes are volatile and thermally stable. nih.gov To make compounds like this compound suitable for GC-MS analysis, a derivatization step is essential. nih.gov

The most common derivatization method is trimethylsilylation, which involves replacing active hydrogen atoms on the molecule (from hydroxyl or amine groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the analyte, allowing it to pass through the gas chromatograph without degradation. nih.gov Once derivatized, the this compound-TMS molecule is separated from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification. researchgate.netsemanticscholar.org The mass spectra of TMS derivatives often show a characteristic [M-15]⁺ ion, corresponding to the loss of a methyl group from the silicon atom, which is useful for determining the molecular mass. nih.gov

Table 1: Typical Parameters for Hypothetical GC-MS Analysis of Derivatized this compound

| Parameter | Description/Example Value |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 150°C, ramped to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for separating components of a mixture. libretexts.org High-Performance Thin-Layer Chromatography (HPTLC) is a more advanced and sophisticated version of TLC that offers greater resolution, sensitivity, and the capability for quantitative analysis. nih.goviipseries.org Both techniques are valuable for the analysis of alkaloids like this compound from complex matrices, such as fungal extracts.

The fundamental principle involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel, coated onto a plate (e.g., glass or aluminum). umich.edukhanacademy.org A small spot of the sample extract is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. youtube.com The mobile phase moves up the plate via capillary action, and as it passes over the sample spot, the different compounds in the mixture are separated based on their differential affinities for the stationary and mobile phases. khanacademy.org Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the polar silica gel and move shorter distances. libretexts.org

HPTLC improves upon conventional TLC by using plates with a smaller and more uniform particle size for the stationary phase, which leads to sharper, more resolved bands. acclmp.comresearchgate.net Sample application in HPTLC is often automated and applied in narrow bands, further enhancing separation efficiency. acclmp.com Quantification is achieved by scanning the plate with a densitometer, which measures the absorbance or fluorescence of the separated spots. iipseries.org

Table 2: Comparison of TLC and HPTLC for this compound Analysis

| Feature | Conventional TLC | HPTLC |

|---|---|---|

| Stationary Phase Particle Size | 10-20 µm | 4-8 µm researchgate.net |

| Plate Dimensions | 20x20 cm | 10x10 cm or 10x20 cm acclmp.com |

| Sample Application | Manual (capillary spotter) | Automated (spray-on or spot application) acclmp.com |

| Mobile Phase Consumption | Higher | Lower |

| Separation Efficiency | Good | High, better resolution |

| Analysis Time | Longer | Shorter, more samples per plate researchgate.net |

| Quantification | Primarily qualitative/semi-quantitative | Precise quantitative analysis via densitometry iipseries.org |

| Detection Limit | Microgram (µg) range | Nanogram (ng) to picogram (pg) range |

Dispersive Solid Phase Extraction (DSPE) Coupled with LC-MS/MS

Dispersive Solid Phase Extraction (DSPE) is a sample cleanup technique that is rapid, efficient, and requires low volumes of solvents. nih.gov It is often used as a purification step after an initial solvent extraction to remove matrix interferences before analysis by a sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com The DSPE methodology simplifies traditional Solid Phase Extraction (SPE) by eliminating the need for cartridges and vacuum manifolds. nih.gov

The DSPE process involves adding a small amount of a solid sorbent material directly into the liquid sample extract. nih.gov The mixture is then vortexed or shaken vigorously to disperse the sorbent, maximizing the interaction between the sorbent and the matrix contaminants. A subsequent centrifugation step pellets the sorbent and the adsorbed interferences, leaving the analyte of interest, such as this compound, in the purified supernatant. This supernatant can then be directly injected into the LC-MS/MS system.

For the analysis of this compound in a complex biological or food matrix, a combination of sorbents may be used. For instance, C18 sorbent is effective at removing non-polar interferences like lipids, while a primary secondary amine (PSA) sorbent can remove polar components such as organic acids and sugars. researchgate.netchemrxiv.org This efficient cleanup is crucial for LC-MS/MS analysis as it reduces matrix effects, which can cause ion suppression or enhancement, thereby improving the accuracy and sensitivity of the quantification. mdpi.comnih.gov

Table 3: General Steps in a DSPE Cleanup Procedure for this compound Analysis

| Step | Action | Purpose |

|---|---|---|

| 1. Initial Extraction | Extract the sample (e.g., fungal culture, grain) with an appropriate solvent (e.g., acetonitrile/water). | To transfer this compound from the solid sample into a liquid phase. |

| 2. Aliquot Transfer | Take a known volume of the supernatant from the initial extraction. | To process a representative portion of the sample extract. |

| 3. Sorbent Addition | Add a pre-weighed amount of DSPE sorbent(s) (e.g., C18, PSA) and a drying salt (e.g., anhydrous MgSO₄) to the aliquot. researchgate.net | To bind and remove interfering compounds (lipids, pigments, acids) and residual water. |

| 4. Dispersion | Vortex or shake the tube vigorously for 1-2 minutes. | To ensure thorough mixing and efficient interaction between the sorbent and interferences. |

| 5. Centrifugation | Centrifuge the sample at high speed (e.g., >8000 rpm) for 5-10 minutes. | To pellet the sorbent and adsorbed interferences, separating them from the purified extract. |

| 6. Final Extract Collection | Carefully collect the supernatant (the purified extract containing this compound). | The final sample is now ready for LC-MS/MS analysis. |

Quantitative Analytical Research Methods for this compound Metabolites and Precursors in Biological Matrices

The quantitative analysis of this compound, its metabolites, and precursors in complex biological matrices like plasma, urine, or tissue is critical for metabolic and pharmacokinetic studies. nih.govnih.gov LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net A robust quantitative bioanalytical method must accurately measure the concentration of the target analytes, often present at very low levels, within a complex mixture of endogenous substances. uab.edu

The development of such a method involves several key stages. First, an efficient sample preparation protocol is required to extract the analytes and remove interfering components like proteins and lipids. uab.edu Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), including DSPE. uab.edu

Second, a suitable internal standard (IS) must be used to ensure accuracy and precision by correcting for variations during sample processing and analysis. The ideal IS is a stable isotopically labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound), as it shares very similar chemical and physical properties with the target compound. uab.edu

The prepared sample is then injected into an HPLC or UHPLC system for chromatographic separation, typically using a reversed-phase C18 column. The separated components elute into the tandem mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for this compound is selected and fragmented, and only one or more specific product ions are monitored. This highly selective process minimizes background noise and allows for precise quantification, even at picogram-per-milliliter levels. The method must be fully validated according to regulatory guidelines to establish its reliability, including assessments of linearity, lower limit of quantification (LLOQ), accuracy, precision, and stability. uab.edu

Table 4: Key Validation Parameters for a Quantitative Bioanalytical Method

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | R² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uab.edu | Accuracy within ±20% of nominal value; Precision ≤20% CV. |

| Accuracy (%RE) | The closeness of the measured concentration to the true nominal concentration. Expressed as percent relative error (%RE). | Within ±15% of nominal value (±20% at LLOQ). |

| Precision (%CV) | The degree of scatter between a series of measurements. Expressed as the coefficient of variation (%CV). | ≤15% CV (≤20% at LLOQ). |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.gov | Should be minimized and consistent across different sources of matrix. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop). | Analyte concentration should remain within ±15% of the initial value. |

Bioanalytical Method Development for in vitro Research Assays (e.g., Immunoassays)

Bioanalytical methods for in vitro research, such as immunoassays, provide a different approach for detecting and quantifying molecules like this compound. nih.gov Immunoassays are ligand-binding assays (LBAs) that utilize the high specificity of the binding reaction between an antibody and its antigen to measure the concentration of a substance. nih.gov The development of an immunoassay for a small molecule like this compound is a multi-step process that requires careful optimization and validation. researchgate.net

The most common format for a small-molecule immunoassay is the competitive enzyme-linked immunosorbent assay (ELISA). The key steps in developing such an assay include:

Hapten-Carrier Conjugate Synthesis: Because small molecules like this compound are not immunogenic on their own, they must first be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen.

Antibody Production: The conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Assay Development: In a competitive ELISA, a microtiter plate is coated with either the this compound-protein conjugate or a specific antibody. The unknown sample containing this compound is then added to the wells along with a fixed amount of enzyme-labeled this compound. The free this compound in the sample competes with the enzyme-labeled this compound for the limited number of antibody binding sites.

Detection: After an incubation period and washing away unbound components, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is inversely proportional to the concentration of this compound in the original sample.

Validation of the immunoassay is crucial to ensure its reliability. nih.gov Key validation parameters include determining the assay's sensitivity (limit of detection), specificity (cross-reactivity with related molecules), accuracy, precision, and the working range of the calibration curve. nih.gov

Table 5: Stages of Immunoassay Development for this compound

| Stage | Key Activities | Objective |

|---|---|---|

| 1. Reagent Generation | - Synthesis of this compound-carrier protein conjugate.

| To produce high-affinity, specific antibodies against this compound. |

| 2. Assay Format Optimization | - Selection of assay format (e.g., competitive ELISA).

| To establish a sensitive and robust assay protocol. |

| 3. Calibration and Detection | - Preparation of a standard curve using known concentrations of this compound.

| To create a reliable standard curve for the quantification of unknown samples. |

| 4. Pre-study Validation | - Assessment of accuracy, precision, selectivity, and specificity.

| To demonstrate that the assay is reliable and fit for its intended purpose. |

| 5. In-study Application | - Analysis of research samples.

| To generate reliable concentration data for in vitro research studies. |

Future Research Trajectories and Methodological Advancements in Paliclavine Studies

Emerging Synthetic Strategies for Complex Paliclavine Architectures

The intricate structural features of this compound and other ergot alkaloids necessitate the continuous development of novel and efficient synthetic strategies. Recent progress in the total synthesis of complex natural products, including ergot alkaloids, has leveraged innovative approaches such as transition metal-catalyzed reactions. Techniques like the Heck reaction, allylic reactions, and C-H activation have provided new avenues for constructing these challenging molecular frameworks. wikidata.org For instance, key transformations in the synthesis of the ergot alkaloid scaffold have included novel cesium carbonate-mediated hydrogen autotransfer alkylation and intramolecular Heck reactions. guidetopharmacology.org

The pursuit of biomimetic strategies, which mimic natural biosynthetic processes, also represents a significant direction. wikidata.org These concise synthetic routes aim for the rapid assembly of core structures, facilitating more efficient structure-activity relationship (SAR) investigations. wikipedia.org Furthermore, the reported total synthesis of both racemic and optically active forms of this compound and its 5-epi-paliclavine isomer highlights the ongoing efforts to achieve stereoselective control in their preparation. uni.lu Beyond traditional methods, recent advances in oxidative phenol (B47542) coupling and the application of chiral secondary amine organocatalysts are expanding the toolkit for constructing complex alkaloid architectures. wikipedia.orgwikipedia.org

Unexplored Biosynthetic Pathways and Enzymatic Discoveries

This compound's position as an ergot alkaloid precursor underscores the importance of unraveling its complete biosynthetic pathway. nih.gov Ergot alkaloids are naturally produced by various fungal species, including Claviceps, Epichloë, Penicillium, and Aspergillus. wikipedia.orgnih.gov The biosynthesis typically commences with L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP), with the prenyltransferase dmaW being one of the initial enzymes involved. wikipedia.org

A critical area of future research involves elucidating the enzymes and mechanisms governing the later stages of clavine alkaloid biosynthesis. All ergot alkaloids share common early biosynthetic steps that lead to the formation of the tetracyclic ergoline (B1233604) ring system. wikipedia.orgnih.gov Chanoclavine-I aldehyde serves as a crucial biosynthetic intermediate and a branch point, with its conversion to either festuclavine (B1196704) or agroclavine (B1664434) depending on specific fungal enzymes, such as EasA homologs. uni.lu Further enzymatic discoveries, such as the role of clavine oxidase (CloA) in converting agroclavine to lysergic acid, are vital for a comprehensive understanding. nih.gov Oxidoreductases, particularly those from the fgaFS/easG family, are known to catalyze key reduction steps, converting intermediates like chanoclavine-I aldehyde to agroclavine and 6,8-dimethyl-6,7-didehydroergoline to festuclavine. chem960.com Future studies will focus on identifying and characterizing enzymes beyond these known branch points to understand the diversification of ergot alkaloids and to potentially engineer novel production strains. nih.gov This includes a deeper investigation into the mechanisms of alkaloid accumulation and secretion within the producing organisms. nih.govresearchgate.net

Integration of Computational and Artificial Intelligence Approaches in this compound Research

The complexity of this compound's structure and its potential biological interactions make it an ideal candidate for the application of advanced computational and artificial intelligence (AI) methodologies. These approaches can significantly accelerate various stages of research, from target identification to lead optimization. wikidoc.org

In Silico Prediction of Molecular Interactions and Target Identification

Computational methods are increasingly integral to drug discovery, enabling the identification of potential hit compounds and their analogs by predicting molecular interactions. wikidoc.orguni.lu Molecular docking, for instance, is widely employed to predict how this compound or its derivatives might bind to known target structures, identifying interactions that could lead to favorable biological activity. uni.lu More advanced techniques, such as molecular dynamics (MD) simulations, offer a detailed investigation into the dynamic behavior of protein-ligand complexes, providing insights into binding stability and conformational changes. uni.lu

Machine Learning Applications in Structure-Activity Relationship (SAR) Prediction

Machine learning (ML) is emerging as a powerful tool for deciphering complex structure-activity relationships (SAR) in chemical compounds. While specific ML applications directly on this compound's SAR are still developing, the general principles are highly relevant. Quantitative Structure-Activity Relationship (QSAR) models, often enhanced by ML algorithms, can be used to predict the biological activity of novel this compound analogs based on their structural features. uni.lu

ML models can analyze vast datasets of chemical structures and their corresponding biological activities to identify subtle patterns and correlations that might be missed by traditional methods. This allows for the more efficient design of new compounds with predicted desirable activities, guiding synthetic efforts. For example, ML can be trained on existing ergot alkaloid SAR data to predict the affinity of new this compound derivatives for various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, which are known targets for some ergot alkaloids. The ability of deep learning to extract meaningful insights from complex data makes it particularly promising for understanding the intricate relationship between this compound's structure and its biological effects.

Development of Novel Research Tools and Probes Based on this compound Frameworks

The unique chemical framework of this compound offers opportunities for the development of novel research tools and chemical probes. Chemical probes are highly selective, cell-active small molecules designed to modulate the function of specific protein targets, thereby aiding in the elucidation of their biological roles. These tools are invaluable for phenotypic assays and serve as starting points for medicinal chemistry campaigns.

Future research will focus on synthesizing this compound-derived probes, such as photoaffinity labels (PALs), which can covalently bind to their targets upon irradiation. PALs are powerful tools for studying protein-ligand interactions and identifying the molecular targets of bioactive compounds. The development of such probes would allow researchers to precisely map the binding sites of this compound within biological systems and identify previously unknown interacting proteins. The Chemical Probes Portal serves as a valuable resource for guiding the selection and development of high-quality chemical probes, emphasizing criteria such as selectivity and target engagement.

Multidisciplinary Approaches for Deeper Mechanistic Understanding at the Systems Level

A comprehensive understanding of this compound's mechanisms of action necessitates a multidisciplinary approach, integrating insights from various scientific disciplines. Systems biology, which combines experimental and computational methods, aims to understand biological processes holistically by investigating interactions among multiple components rather than focusing on individual molecules in isolation.

This approach requires expertise spanning biology, bioinformatics, mathematics, physics, chemical engineering, and computer science. By applying systems biology methodologies, researchers can evaluate biomolecular interactions between this compound and its targets within a complex cellular environment. This can involve integrating data from various "omics" technologies, such as proteomics, metabolomics, and transcriptomics, to create a comprehensive picture of cellular responses to this compound. Systems pharmacology, a sub-discipline, can quantify biological components using computational approaches and predict drug-target networks, adverse effects, and potential drug repositioning opportunities. Ultimately, these integrated approaches will provide a deeper mechanistic understanding of this compound's biological activities at a systems level, paving the way for its potential therapeutic applications and further scientific exploration.

Q & A

Q. How can multi-omics integration clarify this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) for cross-omics analysis. Validate hypotheses with CRISPR-Cas9 knockouts of identified targets .

Data Contradiction Analysis Framework

- Step 1 : Map conflicting results to experimental variables (e.g., cell passage number, solvent polarity).

- Step 2 : Apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility).

- Step 3 : Replicate studies under harmonized protocols, reporting raw data and metadata in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.